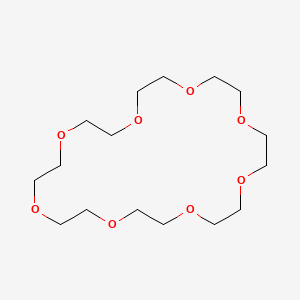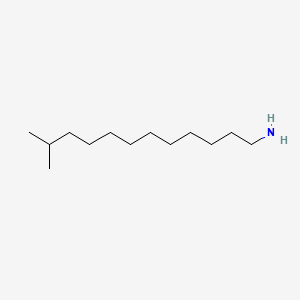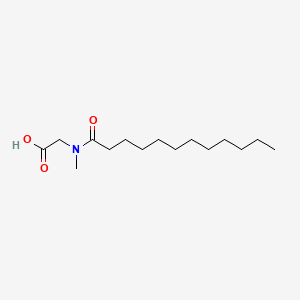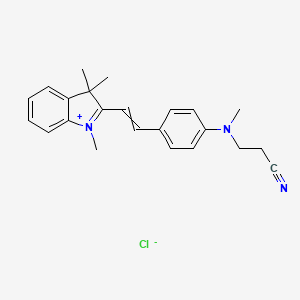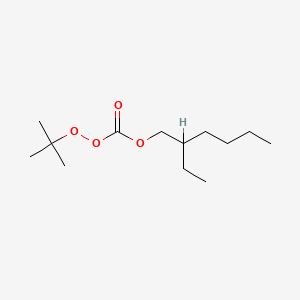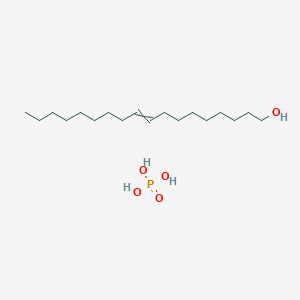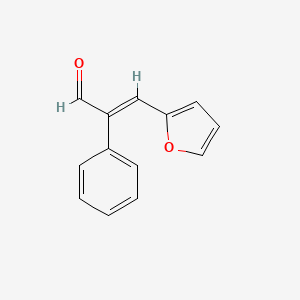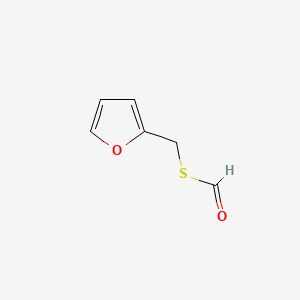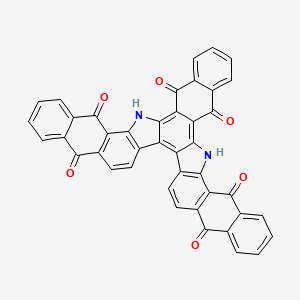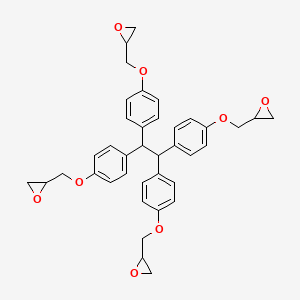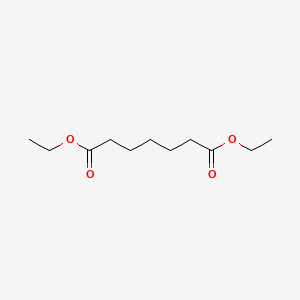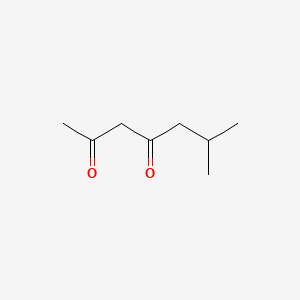
6-Méthyl-2,4-heptanedione
Vue d'ensemble
Description
6-Methyl-2,4-heptanedione is a clear colorless to pale yellow liquid . It is used as a multipurpose intermediate and is an important raw material and intermediate used in organic synthesis and the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of 6-Methyl-2,4-heptanedione is C8H14O2 . It contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 aliphatic ketones .Chemical Reactions Analysis
6-Methyl-2,4-heptanedione is involved in various chemical reactions. For example, it participates in the cyclocondensation and deacetylation of dibromo (phenylsulfonyl)propene derivatives for the synthesis of disubstituted furans . It is also used in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ .Physical And Chemical Properties Analysis
6-Methyl-2,4-heptanedione is a clear colorless to faint yellow liquid with a density of 0.92 g/mL at 25 °C . It is insoluble in water .Applications De Recherche Scientifique
Synthèse de Furannes Disubstitués
6-Méthyl-2,4-heptanedione: est utilisé dans les réactions de cyclocondensation avec des dérivés de dibromo (phénylsulfonyl)propène pour synthétiser des furannes disubstitués . Ces furannes sont importants dans le domaine de la chimie organique en raison de leur présence dans divers produits naturels et de leurs applications pharmaceutiques potentielles.
Effacteurs du Récepteur de l'Angiotensine II de Type 1
Ce composé est impliqué dans la synthèse d'effecteurs à double activité pour les récepteurs de l'angiotensine II de type 1 et le récepteur activé par les proliférateurs de peroxysomes γ . Ces effecteurs sont cruciaux dans le développement de traitements pour l'hypertension et d'autres maladies cardiovasculaires.
Réactions d'Addition avec les Alcynes
This compound: participe aux réactions d'addition avec les 1-alcynes . Ces réactions sont fondamentales pour créer des molécules organiques complexes qui peuvent servir de blocs de construction pour diverses applications synthétiques.
Condensation de Knoevenagel
C'est un réactif dans les réactions de condensation de Knoevenagel . Cette réaction forme des liaisons carbone-carbone et est largement utilisée dans la synthèse de produits chimiques fins, de produits pharmaceutiques et de produits agrochimiques.
Intermédiaire de Synthèse Organique
En tant qu'intermédiaire polyvalent, This compound est une matière première importante dans la synthèse organique . Il fournit un point de départ polyvalent pour la construction d'une large gamme de composés organiques.
Industrie Pharmaceutique
Dans l'industrie pharmaceutique, ce composé est utilisé comme intermédiaire pour la synthèse de divers médicaments . Ses propriétés chimiques permettent la création de composés ayant des effets thérapeutiques potentiels.
Thermochimie en Phase Gazeuse
Les données de thermochimie en phase gazeuse de This compound sont précieuses pour comprendre son comportement et sa stabilité dans différentes conditions de température, ce qui est essentiel pour la conception des procédés chimiques .
Spectrométrie de Masse
This compound: est utilisé en spectrométrie de masse comme composé de référence. Son spectre de masse par ionisation électronique aide à l'identification et à la quantification de composés dans des mélanges complexes .
Safety and Hazards
6-Methyl-2,4-heptanedione is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
6-Methyl-2,4-heptanedione is a multipurpose intermediate used in organic synthesis . It is involved in various reactions, including the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ . These receptors are the primary targets of 6-Methyl-2,4-heptanedione.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it participates in the cyclocondensation and deacetylation of dibromo (phenylsulfonyl)propene derivatives for the synthesis of disubstituted furans . It also takes part in addition reactions with 1-alkynes and Knoevenagel condensation .
Biochemical Pathways
6-Methyl-2,4-heptanedione affects several biochemical pathways. It plays a role in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ . These pathways are crucial for cardiovascular function and lipid metabolism, respectively.
Result of Action
The molecular and cellular effects of 6-Methyl-2,4-heptanedione’s action depend on the specific reactions it is involved in. For example, in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ, it may contribute to the regulation of blood pressure and lipid metabolism .
Analyse Biochimique
Biochemical Properties
6-Methyl-2,4-heptanedione plays a significant role in biochemical reactions, particularly in cyclocondensation and deacetylation processes . It interacts with enzymes such as angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ, acting as a dual activity effector . Additionally, it participates in Knoevenagel condensation and oxidative free radical reactions with 2-amino-1,4-benzoquinones . These interactions highlight the compound’s versatility in biochemical pathways.
Cellular Effects
6-Methyl-2,4-heptanedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of disubstituted furans through its interaction with dibromo (phenylsulfonyl)propene derivatives . This compound’s impact on cellular function underscores its potential in modulating biochemical reactions at the cellular level.
Molecular Mechanism
At the molecular level, 6-Methyl-2,4-heptanedione exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in intramolecular aldol reactions, leading to the formation of cyclic enones . These reactions are facilitated by the compound’s ability to act as both an enolate donor and an electrophilic acceptor within the same molecule . This dual functionality is crucial for its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,4-heptanedione change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods . Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,4-heptanedione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
6-Methyl-2,4-heptanedione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating biochemical processes.
Transport and Distribution
Within cells and tissues, 6-Methyl-2,4-heptanedione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 6-Methyl-2,4-heptanedione is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity, as it ensures the compound is present in the right cellular environment to exert its effects.
Propriétés
IUPAC Name |
6-methylheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOYJSFRIASIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062768 | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11300 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3002-23-1 | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEPTANEDIONE, 6-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97VUG08UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the kinetics of 6-methyl-2,4-heptanedione's interaction with metal ions?
A1: Research has focused on understanding how 6-methyl-2,4-heptanedione interacts with metal ions, specifically iron(III) []. Studies using spectrophotometry revealed that the reaction forms a monocomplex, with the enol form of 6-methyl-2,4-heptanedione playing a key role. Interestingly, the reaction proceeds through two parallel pathways: one independent of acid concentration and the other inversely proportional to acid concentration. This suggests a complex reaction mechanism influenced by the surrounding chemical environment.
Q2: How does the structure of 6-methyl-2,4-heptanedione compare to similar compounds, and what insights into its properties can we gain from this comparison?
A2: A closely related compound, 3,5-heptanedione, has also been studied for its reaction with iron(III) []. Comparing the kinetic constants for both 6-methyl-2,4-heptanedione and 3,5-heptanedione provides valuable insight into the impact of the methyl group's position on the reaction rate. This structure-activity relationship (SAR) analysis is crucial for understanding how subtle structural modifications in β-diketones can influence their reactivity with metal ions.
Q3: Beyond its interaction with iron, what other research has been conducted on 6-methyl-2,4-heptanedione?
A3: Researchers have successfully crystallized a copper(II) complex incorporating 6-methyl-2,4-heptanedione as a ligand []. The resulting compound, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate, has been characterized using X-ray diffraction, providing detailed insights into its three-dimensional structure. This structural data is essential for understanding the coordination chemistry of 6-methyl-2,4-heptanedione and its potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
